GR127935

Descripción

Propiedades

IUPAC Name |

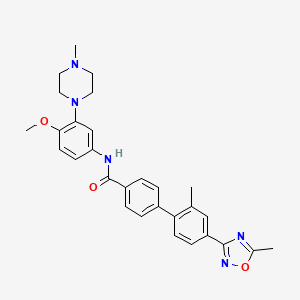

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N5O3/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBCEBYHYKAFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164044 | |

| Record name | GR 127935 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-13-3 | |

| Record name | N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148672-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GR 127935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 127935 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-127935 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LLH6CEB40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GR127935: A Technical Guide to its Mechanism of Action on 5-HT1B Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of GR127935, a potent and selective ligand for the 5-HT1B and 5-HT1D receptors. This compound serves as a critical experimental tool for characterizing the physiological and pathological roles of these receptors. This guide details its binding profile, functional activity, and the experimental methodologies used for its characterization.

Introduction

This compound, chemically known as N-[methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl) [1,1-biphenyl]-4-carboxamide, is widely recognized as a selective 5-HT1B/1D receptor antagonist.[1][2] Its high affinity for these receptors makes it an invaluable tool in pharmacological research to investigate the downstream effects of 5-HT1B/1D receptor modulation, from cellular signaling to in vivo behavioral outcomes.[1][3] The 5-HT1B receptor, a Gi/o-coupled protein, is a key autoreceptor that regulates the release of serotonin (B10506) and other neurotransmitters, making it a significant target in neuroscience and drug development.[4][5]

Binding Profile and Selectivity

This compound exhibits a high affinity for both 5-HT1B and 5-HT1D receptors.[1][6] Its selectivity is a crucial aspect of its utility, although it possesses a moderate affinity for the 5-HT2A receptor, which should be considered when interpreting experimental results, particularly at higher concentrations.[1][2]

Table 1: Binding Affinity of this compound at Various Serotonin Receptors

| Receptor Subtype | Binding Affinity (pKi) | Reference |

|---|---|---|

| 5-HT1B/D | High (specific values often combined) | [1][6] |

| 5-HT1D | Nanomolar affinity | [3] |

Functional Activity at the 5-HT1B Receptor

While primarily classified as an antagonist, the functional profile of this compound can be complex and assay-dependent. In many functional preparations, it potently antagonizes the effects of 5-HT1B/1D agonists like sumatriptan.[1][2] However, some studies have reported partial agonist activity, highlighting the importance of the specific cellular context and signaling pathway being investigated.

-

Antagonist Activity : In numerous in vivo studies, this compound effectively blocks physiological responses mediated by 5-HT1B/D receptors, such as sumatriptan-induced hypotension.[1][2] In [35S]GTPγS binding assays using membranes from C6-glial cells, this compound potently antagonized agonist-stimulated G-protein activation with a pA2 value of 9.11.[7]

-

Partial Agonist Activity : In contrast, some functional assays have demonstrated weak intrinsic activity. One study using [35S]GTPγS binding in CHO cells expressing the human 5-HT1B receptor found that this compound acts as a partial agonist.[8] Similarly, in C6-glial cell membranes, this compound alone produced a slight (10%) stimulation of [35S]GTPγS binding.[7]

This dual characterization underscores the need for careful experimental design and interpretation when using this compound to probe 5-HT1B receptor function.

Table 2: Functional Activity Data for this compound at the 5-HT1B Receptor

| Assay Type | Cell Line/Tissue | Activity | Potency (pA2) | Efficacy (vs. 5-HT) | Reference |

|---|---|---|---|---|---|

| [35S]GTPγS Binding | C6-glial cells (h5-HT1B) | Antagonist | 9.11 | - | [7] |

| [35S]GTPγS Binding | C6-glial cells (h5-HT1B) | Weak Partial Agonist | - | 10% stimulation | [7] |

| [35S]GTPγS Binding | CHO cells (h5-HT1B) | Partial Agonist | - | Data reported | [8] |

| In vivo blood flow | Rabbit | Antagonist (vs. sumatriptan) | - | - |[1] |

Signaling Pathways of the 5-HT1B Receptor

Experimental Protocols

Characterizing the interaction of this compound with the 5-HT1B receptor involves standard pharmacological assays, including radioligand binding and functional G-protein activation assays.

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1B receptor.[10][11]

1. Membrane Preparation:

-

Homogenize cells or tissues expressing the 5-HT1B receptor in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[12]

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]

2. Assay Procedure:

-

Perform the assay in a 96-well plate with a final volume of 250 µL.[12]

-

Total Binding: Add membrane preparation, a fixed concentration of a suitable 5-HT1B radioligand (e.g., [3H]-GR125743), and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT) to saturate the receptors.

-

Competition: Add membrane preparation, radioligand, and varying concentrations of unlabeled this compound.

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]

3. Separation and Detection:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[11][12]

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.[10]

4. Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.[13] It is used to determine the potency (EC50) and efficacy (Emax) of compounds and to differentiate between agonists, antagonists, and inverse agonists.[13][14]

1. Assay Setup:

-

Use membrane preparations as described for the binding assay.

-

In a 96-well plate, add membranes to an assay buffer containing GDP (to facilitate the exchange for [35S]GTPγS), the test compound (this compound), and for antagonist mode, a fixed concentration of a 5-HT1B agonist.

2. Reaction Initiation and Incubation:

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes to allow for nucleotide binding.[8]

3. Termination and Detection:

-

Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

-

Wash away unbound [35S]GTPγS with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS via scintillation counting.[13]

4. Data Analysis:

-

To assess partial agonism, plot the stimulated [35S]GTPγS binding against the log concentration of this compound to determine EC50 and Emax relative to a full agonist.

-

To assess antagonism, plot the inhibition of agonist-stimulated binding against the log concentration of this compound to determine the IC50, which can be used to calculate the antagonist affinity (pA2).

Conclusion

This compound is a cornerstone pharmacological tool for the study of 5-HT1B/1D receptors. Its primary mechanism of action is as a potent and selective antagonist, effectively blocking the canonical Gi/o-coupled signaling pathway.[1][7] However, researchers must remain aware of its potential for weak partial agonism in certain experimental systems and its moderate affinity for 5-HT2A receptors.[1][7][8] The detailed protocols provided herein offer a framework for the precise characterization of this compound and other novel ligands at the 5-HT1B receptor, facilitating further advancements in neuroscience and therapeutic development.

References

- 1. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. 5-HT1B receptor - Wikipedia [en.wikipedia.org]

- 6. [PDF] Interactions of this compound, a 5-HT1B/D receptor ligand, with functional 5-HT receptors | Semantic Scholar [semanticscholar.org]

- 7. How efficacious are 5-HT1B/D receptor ligands: an answer from GTP gamma S binding studies with stably transfected C6-glial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

GR127935: A Comprehensive Technical Guide to a Selective 5-HT1D Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR127935 is a potent and selective antagonist of the 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1D receptor. This technical guide provides an in-depth overview of this compound, including its binding affinity, selectivity profile, and functional activity. Detailed experimental protocols for key assays used to characterize this antagonist are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological properties.

Introduction

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system is implicated in a wide array of physiological processes, and its dysregulation is associated with numerous neuropsychiatric and peripheral disorders. The 5-HT1D receptor, primarily found in the central nervous system, plays a crucial role in modulating neurotransmitter release.[2] As a G protein-coupled receptor, its activation initiates a cascade of intracellular events, influencing neuronal excitability and communication.[2] this compound, a member of the oxadiazole and piperazine (B1678402) chemical classes, has emerged as a cornerstone in the study of 5-HT1D receptor function due to its potent and selective antagonist properties.[1][3] This document serves as a technical resource for researchers, providing detailed information on the pharmacological characterization of this compound.

Pharmacological Profile of this compound

Binding Affinity and Selectivity

This compound exhibits nanomolar affinity for the human 5-HT1D receptor.[1] Its selectivity is a key attribute, displaying significantly lower affinity for other 5-HT receptor subtypes and non-5-HT receptors.[1] This high degree of selectivity minimizes off-target effects, making it an invaluable tool for specific interrogation of 5-HT1D receptor function.

Table 1: Binding Affinity of this compound at Serotonin (5-HT) Receptors

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| 5-HT1D | Human | 8.5 | ~3.16 | [4] |

| 5-HT1B | Rat | 8.5 | ~3.16 | [4] |

| 5-HT1A | Human | < 6.5 | > 316 | [4] |

| 5-HT2A | Human | 7.4 | ~39.8 | [5][6] |

| 5-HT2C | Human | < 6.5 | > 316 | [4] |

Functional Activity

In functional assays, this compound acts as a potent antagonist, effectively blocking the effects of 5-HT1D receptor agonists.[1][7] It has demonstrated insurmountable antagonism in some preparations, indicative of a slow dissociation from the receptor.[1] While primarily an antagonist, some studies have reported partial agonist activity at both human 5-HT1Dα and 5-HT1Dβ receptors, particularly in recombinant expression systems.[7]

Table 2: Functional Activity of this compound

| Assay | Receptor Subtype | Species/System | Activity | pA2 / KB (nM) | Reference |

| GTPγS Binding | 5-HT1Dα | Human (CHO cells) | Partial Agonist/Antagonist | 8.5 | [7] |

| GTPγS Binding | 5-HT1Dβ | Human (CHO cells) | Partial Agonist/Antagonist | 9.1 | [7] |

| cAMP Accumulation | 5-HT1Dβ | Human (CHO cells) | Silent Antagonist | 1.3 | [8] |

| Contraction of Dog Basilar Artery | 5-HT1D | Dog | Insurmountable Antagonist | - | [1] |

Key Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the 5-HT1D receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand and the inhibitory constant (Ki) of this compound.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1D receptor or brain tissue homogenates (e.g., bovine caudate).

-

Radioligand: [3H]5-HT or other suitable 5-HT1D radioligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-HT or another suitable 5-HT1D ligand.

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup (Competition Binding):

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the 5-HT1D receptor.

Objective: To determine the ability of this compound to antagonize agonist-stimulated [35S]GTPγS binding to G-proteins.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT1D receptor.

-

Radioligand: [35S]GTPγS.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: To maintain G-proteins in an inactive state.

-

Agonist: A known 5-HT1D receptor agonist (e.g., 5-CT).

-

Test Compound: this compound.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, GDP, the 5-HT1D agonist, and varying concentrations of this compound.

-

Include control wells for basal binding (no agonist) and maximal stimulation (agonist only).

-

-

Pre-incubation: Incubate the plate at room temperature to allow for antagonist binding.

-

Initiation of Reaction: Add [35S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the ability of this compound to inhibit the agonist-induced increase in [35S]GTPγS binding and calculate its pA2 value.

Caption: GTPγS Binding Assay Workflow.

cAMP Functional Assay

This assay measures the downstream effect of 5-HT1D receptor activation on adenylyl cyclase activity.

Objective: To assess the ability of this compound to block agonist-induced inhibition of cAMP production.

Materials:

-

Cells: Whole cells expressing the human 5-HT1D receptor (e.g., CHO or HeLa cells).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Agonist: A known 5-HT1D receptor agonist.

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture and Plating: Culture cells to an appropriate confluency and seed them in a 96-well plate.

-

Compound Addition:

-

Pre-treat the cells with varying concentrations of this compound.

-

Add the 5-HT1D agonist in the presence of forskolin to stimulate adenylyl cyclase.

-

-

Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's protocol.

-

Data Analysis: Determine the concentration-dependent inhibition of the agonist effect by this compound and calculate the IC50 and pA2 values.

Caption: cAMP Functional Assay Workflow.

In Vivo Pharmacology

This compound has been evaluated in various animal models to understand its effects in a physiological context. These studies have been instrumental in characterizing the role of 5-HT1D receptors in processes such as neurotransmitter release and behavior.

Microdialysis

In vivo microdialysis is used to measure extracellular levels of neurotransmitters, such as serotonin, in specific brain regions of freely moving animals.

Procedure Outline:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex) of an anesthetized animal.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Drug Administration: this compound can be administered systemically or locally through the microdialysis probe.

-

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate is quantified using techniques like HPLC.

Studies have shown that local infusion of this compound into the frontal cortex can increase extracellular 5-HT levels, suggesting a role for 5-HT1D receptors as terminal autoreceptors that regulate serotonin release.[9]

Animal Models of Disease

This compound has been used in animal models of various conditions, including anxiety and learning and memory.[3][10] For instance, in autoshaping learning tasks, this compound has been shown to increase the consolidation of learning.[3]

Signaling Pathway

The 5-HT1D receptor is a member of the Gi/o-coupled GPCR family.[10] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lowered cAMP levels lead to reduced activation of protein kinase A (PKA) and subsequent downstream signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 5-HT-moduline, a 5-HT(1B/1D) receptor endogenous modulator, interacts with dopamine release measured in vivo by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into the ligand binding and Gi coupling of serotonin receptor 5-HT5A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GR127935 in Blocking Serotonin Autoreceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of GR127935, a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors. With a primary focus on its interaction with serotonin autoreceptors, this document elucidates the compound's mechanism of action, binding profile, and its effects on serotonergic neurotransmission. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its binding affinities. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's pharmacological characterization.

Introduction

This compound has emerged as a valuable pharmacological tool for investigating the role of 5-HT1B and 5-HT1D autoreceptors.[2][3] It is a selective antagonist with high affinity for these receptor subtypes, enabling the disinhibition of serotonin release and providing insights into the consequences of enhanced serotonergic transmission.[2][4] This guide will delve into the technical details of this compound's action, offering a resource for researchers in pharmacology and drug development.

Mechanism of Action of this compound

By antagonizing these receptors, this compound prevents serotonin from binding and initiating this inhibitory cascade. This disinhibition leads to an increase in the firing rate of serotonergic neurons and a subsequent enhancement of serotonin release into the synaptic cleft.[4][5]

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of this compound have been characterized through various radioligand binding assays. The following table summarizes the binding affinities (Ki values) of this compound for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Species | Reference |

| 5-HT1B | ~10 | Human | [6] |

| 5-HT1D | Nanomolar affinity | Human | [2][3] |

| 5-HT2A | pKi = 7.4 (~40 nM) | Not Specified | [7][8] |

| 5-HT1A | Low affinity | Rat | [2] |

| 5-HT2C | Low affinity | Not Specified | [9] |

| 5-HT3 | No significant interaction | In vivo studies | [7][8] |

| 5-HT4 | No significant interaction | In vivo studies | [7][8] |

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a standard procedure to determine the binding affinity (Ki) of this compound for 5-HT1B or 5-HT1D receptors.

Materials:

-

Cell membranes expressing the target human 5-HT1B or 5-HT1D receptor.

-

Radioligand (e.g., [3H]GR125743 for 5-HT1B/1D).

-

This compound (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand.

-

Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin), 50 µL of radioligand.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL of radioligand.

-

-

Initiate Reaction: Add 100 µL of the membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Vivo Microdialysis

This protocol describes the measurement of extracellular serotonin levels in the brain of a freely moving rodent following the administration of this compound.[5][11][12]

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane).

-

Guide cannula.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Fration collector.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: After a stabilization period (e.g., 1-2 hours), collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular serotonin.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).

-

Sample Collection: Continue collecting dialysate samples at the same intervals for several hours post-administration.

-

Serotonin Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the serotonin levels as a percentage of the baseline and plot the data over time to observe the effect of this compound.

In Vivo Electrophysiology

This protocol outlines the procedure for recording the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) in response to this compound administration.[4][7][13]

Materials:

-

Stereotaxic apparatus.

-

Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl).

-

Amplifier and data acquisition system.

-

Anesthetic.

-

This compound solution for administration.

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Expose the skull and drill a small hole above the DRN.

-

Electrode Placement: Slowly lower the recording microelectrode into the DRN. Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.

-

Baseline Recording: Once a stable neuron is identified, record its baseline firing rate for a sufficient period (e.g., 5-10 minutes).

-

Drug Administration: Administer this compound (e.g., intravenously or intraperitoneally).

-

Post-Drug Recording: Continue to record the firing rate of the same neuron for an extended period to observe any changes induced by the drug.

-

Data Analysis: Analyze the firing rate (spikes/second) before and after drug administration. The data can be presented as a percentage change from baseline or as a time-course plot.

Visualizations

Signaling Pathways

Caption: Signaling pathway of 5-HT1B/1D autoreceptors and the blocking action of this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competition radioligand binding assay to determine the affinity of this compound.

Logical Relationship: Effect of this compound on Serotonin Release

Caption: Logical flow of this compound's mechanism leading to increased serotonin release.

Conclusion

This compound is a powerful and selective antagonist of 5-HT1B and 5-HT1D autoreceptors. Its ability to block the autoinhibitory feedback loop of the serotonergic system makes it an invaluable tool for studying the functional roles of these receptors and the consequences of elevated synaptic serotonin levels. The detailed protocols and data presented in this guide are intended to facilitate further research into the complex mechanisms of serotonergic neurotransmission and to aid in the development of novel therapeutic agents targeting this system. The provided visualizations offer a clear and concise representation of the key concepts, enhancing the understanding of this compound's pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 4. Do 5-HT1B/1D autoreceptors modulate dorsal raphe cell firing? In vivo electrophysiological studies in guinea pigs with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophysiological examination of the effects of sustained flibanserin administration on serotonin receptors in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cataleptogenic effect of subtype selective 5-HT receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Nonexocytotic serotonin release tonically suppresses serotonergic neuron activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-HT1B/1D Receptor Antagonist GR127935 in Attenuating Cocaine-Seeking Behavior in Rodent Models

A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the effects of GR127935, a selective 5-HT1B/1D receptor antagonist, on cocaine-seeking behavior in rats. It is intended for researchers, scientists, and drug development professionals working in the field of addiction and pharmacology. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying neurobiological pathways and experimental workflows.

Introduction: The Serotonergic System in Cocaine Addiction

While the mesolimbic dopamine (B1211576) system is a primary focus in cocaine addiction research, the brain's serotonin (B10506) (5-HT) system also plays a crucial modulatory role.[1] Specifically, the 5-HT1B and 5-HT1D receptor subtypes have emerged as significant targets for understanding and potentially treating cocaine use disorder. These receptors are strategically located in brain regions implicated in reward and motivation, including the nucleus accumbens and ventral tegmental area. This compound, as a potent antagonist of these receptors, has been instrumental in elucidating their function in cocaine-seeking behaviors.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of this compound on the reinstatement of cocaine-seeking behavior in rats. Reinstatement is a widely used preclinical model of relapse.

Table 1: Effect of this compound on Cocaine-Primed Reinstatement of Cocaine-Seeking Behavior

| Study | Animal Model | Reinstatement Prime | This compound Doses (mg/kg) | Outcome Measure | Results (Mean Active Lever Presses ± SEM) |

| Przegaliński et al., 2008[2] | Wistar rats | Cocaine (10 mg/kg) | 2.5, 5, 10 | Active Lever Presses | Vehicle: ~18 ± 2this compound (2.5 mg/kg): ~14 ± 2this compound (5 mg/kg): ~10 ± 1.5This compound (10 mg/kg): ~8 ± 1 |

| Parsons et al., 1998[3] | Wistar rats | Cocaine (various) | 0.3, 1, 3, 10 | Progressive Ratio Breakpoint | In this study, this compound blocked the effect of a 5-HT1B agonist (CP 94,253) on cocaine reinforcement. For example, 3 and 10 mg/kg of this compound significantly reduced the CP 94,253-induced increase in the breakpoint for cocaine self-administration.[3] |

*p < 0.05 compared to vehicle

Table 2: Effect of this compound on Cue-Induced Reinstatement of Cocaine-Seeking Behavior

| Study | Animal Model | Reinstatement Cue | This compound Doses (mg/kg) | Outcome Measure | Results (Mean Active Lever Presses ± SEM) |

| Przegaliński et al., 2008[2] | Wistar rats | Cocaine-associated cues | 2.5, 5, 10 | Active Lever Presses | Vehicle: ~15 ± 2this compound (2.5 mg/kg): ~12 ± 1.5this compound (5 mg/kg): ~9 ± 1This compound (10 mg/kg): ~7 ± 1 |

*p < 0.05 compared to vehicle

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe a typical experimental protocol for investigating the effects of this compound on cocaine-seeking behavior in rats.

Subjects

-

Weight: Initially weighing 250-300g at the start of the experiment.

-

Housing: Housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are typically available ad libitum, except during experimental sessions.

Surgical Procedures

-

Catheter Implantation: Rats are anesthetized (e.g., with a ketamine/xylazine mixture) and surgically implanted with a chronic indwelling silastic catheter into the right jugular vein. The catheter is passed subcutaneously to the back of the animal, where it is attached to a connector.

-

Recovery: A recovery period of at least one week is allowed post-surgery, during which the catheters are flushed daily with a sterile saline solution containing heparin to maintain patency.

Apparatus

-

Operant Conditioning Chambers: Standard operant conditioning chambers are used, each equipped with two levers (one active, one inactive), a stimulus light above the active lever, a tone generator, and a drug infusion pump. The chamber is housed within a sound-attenuating cubicle.

Behavioral Procedures

-

Cocaine Self-Administration Training:

-

Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg per infusion).[2]

-

Each infusion is paired with the presentation of a discrete cue complex (e.g., illumination of the stimulus light and a tone).

-

A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but have no programmed consequences.

-

Training sessions are typically 2 hours long and continue for a set number of days (e.g., 10-14 days) until stable responding is achieved.

-

-

Extinction:

-

Following the training phase, extinction sessions begin.

-

During these sessions, active lever presses no longer result in cocaine infusion or the presentation of the associated cues.

-

Extinction sessions continue daily until responding on the active lever decreases to a predetermined criterion (e.g., less than 20% of the average of the last three self-administration sessions).

-

-

Reinstatement Testing:

-

Once the extinction criterion is met, reinstatement testing is conducted.

-

Cocaine-Primed Reinstatement: Rats are administered a non-contingent intraperitoneal (i.p.) injection of cocaine (e.g., 10 mg/kg) immediately before being placed in the operant chamber.[2]

-

Cue-Induced Reinstatement: Rats are placed in the operant chamber, and presses on the active lever result in the presentation of the previously cocaine-paired cues, but no cocaine infusion.[2]

-

Drug Administration: this compound or its vehicle is administered (e.g., intraperitoneally) at various times before the reinstatement test (e.g., 30 minutes).

-

The number of active and inactive lever presses is recorded during the session (typically 1-2 hours).

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway.

Mechanism of Action and Interpretation

This compound is a selective antagonist of 5-HT1B and 5-HT1D receptors. The attenuation of cocaine-seeking behavior by this compound suggests that endogenous serotonin, acting on these receptors, contributes to the reinstatement of this behavior. The 5-HT1B receptors are expressed as both autoreceptors on serotonergic neurons and as heteroreceptors on non-serotonergic neurons, including GABAergic and glutamatergic neurons in the reward circuitry.

By blocking these receptors, this compound may inhibit the downstream signaling cascades that are initiated by cocaine- or cue-induced increases in synaptic serotonin. This, in turn, may modulate the activity of the mesolimbic dopamine system, ultimately reducing the motivation to seek cocaine. The precise downstream signaling events are still under investigation but likely involve complex interactions between the serotonin and dopamine systems in brain regions such as the nucleus accumbens and prefrontal cortex.

Conclusion

The 5-HT1B/1D receptor antagonist this compound has been shown to dose-dependently attenuate both cocaine-primed and cue-induced reinstatement of cocaine-seeking behavior in rats. This body of research highlights the significant role of the serotonergic system, and specifically the 5-HT1B/1D receptors, in the neurobiology of cocaine relapse. These findings suggest that targeting these receptors could be a viable therapeutic strategy for the development of novel medications for cocaine use disorder. Further research is warranted to fully elucidate the underlying mechanisms and to explore the clinical potential of this approach.

References

- 1. Role of serotonin 5-HT1B receptors in psychostimulant addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of serotonin (5-HT)(1B) receptor ligands on cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin1B Receptor Stimulation Enhances Cocaine Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of serotonin 5-HT1B receptor ligands on the cocaine- and food-maintained self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serotonergic Gateway: A Technical Guide to GR127935 and its Pro-Cognitive Impact on Memory Consolidation

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today details the significant role of the 5-HT1B/1D receptor antagonist, GR127935, in modulating learning and memory consolidation. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

This compound has emerged as a critical pharmacological tool for elucidating the complex involvement of the serotonin (B10506) system in cognitive processes. By selectively blocking 5-HT1B and 5-HT1D receptors, this compound has been shown to enhance the consolidation of learning, a key process in the formation of long-term memories. This guide synthesizes the current understanding of how this antagonist exerts its pro-cognitive effects.

Mechanism of Action: Releasing the Brake on Memory Formation

The 5-HT1B and 5-HT1D receptors are predominantly Gi/o-coupled G-protein coupled receptors (GPCRs). When activated by serotonin (5-HT), these receptors initiate an inhibitory signaling cascade. This cascade involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels, in turn, lead to decreased activity of Protein Kinase A (PKA), a crucial enzyme involved in synaptic plasticity and memory formation.

This compound acts as a competitive antagonist at these receptors, preventing serotonin from binding and thereby blocking this inhibitory cascade. By antagonizing the 5-HT1B/1D receptors, this compound effectively "releases the brake" on adenylyl cyclase activity, leading to maintained or increased levels of cAMP and subsequent PKA activation. This facilitation of the cAMP/PKA signaling pathway is believed to be a core mechanism through which this compound enhances the molecular processes underlying learning and memory consolidation.

Quantitative Data on Learning and Memory Enhancement

Studies utilizing animal models of learning and memory have provided quantitative evidence for the efficacy of this compound. A key study by Meneses (1997) investigated the effects of this compound on the consolidation of learning in an autoshaping task in rats.[1]

Table 1: Effect of this compound on Consolidation of Learning in an Autoshaping Task

| Treatment Group | Dose (mg/kg) | Outcome on Learning Consolidation |

| Vehicle Control | - | Baseline Performance |

| This compound | 10 | Increased |

Data summarized from Meneses, 1997.[1] The study reported a significant increase in the consolidation of learning with this compound treatment compared to the control group. Specific numerical data on lever presses and statistical values were not available in the abstract.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial. Below are the protocols for key behavioral assays used to assess the impact of this compound on learning and memory.

Autoshaping Task

The autoshaping paradigm is a form of Pavlovian conditioning used to study associative learning.

Objective: To assess the effect of post-training administration of this compound on the consolidation of a conditioned response.

Apparatus:

-

Standard operant conditioning chambers equipped with a retractable lever and a food magazine.

-

A stimulus light located above the lever.

-

A computer interface for controlling stimulus presentation, lever retraction, and reward delivery.

Procedure:

-

Habituation: Rats are habituated to the operant chambers for a set period (e.g., 30 minutes) on the day prior to training.

-

Training Session:

-

Each trial begins with the presentation of the conditioned stimulus (CS), which is the illumination of the light and the insertion of the lever into the chamber for a fixed duration (e.g., 10 seconds).

-

Immediately following the CS presentation, the unconditioned stimulus (US), a food pellet, is delivered into the magazine.

-

The inter-trial interval (ITI) is varied (e.g., a mean of 60 seconds).

-

A training session typically consists of a predetermined number of trials (e.g., 50 trials).

-

-

Drug Administration:

-

Immediately following the training session, rats are administered either vehicle or this compound (10 mg/kg, intraperitoneally).

-

-

Retention Test:

-

24 hours after the training session, a retention test is conducted.

-

The retention test is identical to the training session, but no drug is administered.

-

The number of lever presses during the CS presentation is recorded as the primary measure of conditioned responding.

-

Data Analysis: The mean number of lever presses during the retention test is compared between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Passive Avoidance Task

The passive avoidance task is a fear-motivated test used to assess long-term memory.

Objective: To evaluate the effect of this compound on the consolidation of an inhibitory avoidance memory.

Apparatus:

-

A two-compartment apparatus consisting of a brightly lit "safe" compartment and a dark "aversive" compartment.

-

A guillotine door separates the two compartments.

-

The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.

Procedure:

-

Acquisition Trial (Training):

-

A rat is placed in the lit compartment.

-

After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.

-

When the rat enters the dark compartment (which they are naturally inclined to do), the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Drug Administration:

-

Immediately after the acquisition trial, the rat is administered either vehicle or this compound.

-

-

Retention Trial (Testing):

-

24 hours later, the rat is placed back into the lit compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment is measured (up to a maximum cut-off time, e.g., 300 seconds).

-

No foot shock is delivered during the retention trial.

-

Data Analysis: The step-through latency during the retention trial is compared between the different treatment groups. A longer latency is indicative of better memory of the aversive experience.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that the 5-HT1B/1D receptor antagonist this compound has a significant and positive impact on the consolidation of learning and memory. By blocking the inhibitory signaling of these serotonin receptors, this compound facilitates the molecular cascades necessary for strengthening synaptic connections and forming lasting memories.

This body of research opens promising avenues for the development of novel therapeutic strategies for cognitive disorders characterized by memory impairments. Further investigation into the precise downstream targets of the cAMP/PKA pathway modulated by this compound and its effects on different types of memory (e.g., spatial, recognition) will be critical in translating these preclinical findings into clinical applications. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in this exciting field of neuropharmacology.

References

GR127935 Hydrochloride: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR127935 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1B and 5-HT1D receptors.[1][2] This technical guide provides a comprehensive overview of its biological activity, drawing from a wide range of in vitro and in vivo studies. It details the compound's binding affinity, functional antagonism at its primary targets, and its effects on downstream signaling pathways and physiological responses. This document is intended to serve as a detailed resource for researchers utilizing this compound hydrochloride in their investigations of the serotonergic system and its role in health and disease.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that plays a crucial role in a vast array of physiological and pathological processes. Its actions are mediated by a diverse family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7). The 5-HT1B and 5-HT1D receptors, members of the 5-HT1 receptor subfamily, are Gi/o-protein-coupled receptors that, upon activation, inhibit adenylyl cyclase activity and modulate ion channel function. These receptors are strategically located on nerve terminals, where they act as autoreceptors and heteroreceptors to regulate the release of serotonin and other neurotransmitters. Given their significant role in neurotransmission, 5-HT1B/1D receptors are important targets for drug discovery, particularly in the context of neurological and psychiatric disorders.

This compound hydrochloride has emerged as a valuable pharmacological tool for elucidating the physiological functions of 5-HT1B/1D receptors due to its high affinity and selectivity. This guide will provide a detailed examination of its pharmacological profile.

Binding Affinity Profile

This compound hydrochloride exhibits high affinity for both 5-HT1B and 5-HT1D receptors. The following table summarizes the binding affinities (pKi) of this compound hydrochloride for various serotonin receptor subtypes and other receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

| Receptor | Species | pKi (mean) | Selectivity vs. 5-HT1B/1D | Reference(s) |

| 5-HT1B | Rat | 8.5 | - | [1][2] |

| 5-HT1D | Guinea Pig | 8.5 | - | [1][2] |

| 5-HT1A | - | <6.5 | >100-fold | [1][2] |

| 5-HT2A | - | <6.5 | >100-fold | [1][2] |

| 5-HT2C | - | <6.5 | >100-fold | [1][2] |

| Other Receptors | - | Low | >100-fold | [1][2] |

Signaling Pathways

As an antagonist, this compound hydrochloride blocks the downstream signaling cascades initiated by the activation of 5-HT1B and 5-HT1D receptors. These receptors are coupled to inhibitory G-proteins (Gi/o), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this interaction, this compound prevents the agonist-induced inhibition of cAMP production.

Furthermore, the activation of Gi/o proteins can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions hyperpolarize the cell membrane and reduce neurotransmitter release. This compound, by antagonizing the 5-HT1B/1D receptors, prevents these effects.

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound hydrochloride for 5-HT1B/1D receptors.

Objective: To determine the inhibition constant (Ki) of this compound hydrochloride at human recombinant 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors.

-

Radioligand: [3H]-GR125743 (a high-affinity 5-HT1B/1D receptor agonist).

-

This compound hydrochloride.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM 5-HT.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound hydrochloride in assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or the desired concentration of this compound hydrochloride.

-

50 µL of [3H]-GR125743 (at a concentration close to its Kd).

-

100 µL of the cell membrane preparation.

-

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound hydrochloride by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This protocol describes a method to assess the functional antagonist activity of this compound hydrochloride at 5-HT1B/1D receptors by measuring its effect on agonist-induced inhibition of cAMP production.

Objective: To determine the potency of this compound hydrochloride in antagonizing the 5-HT-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing 5-HT1B or 5-HT1D receptors.

Materials:

-

HEK293 cells stably expressing human 5-HT1B or 5-HT1D receptors.

-

This compound hydrochloride.

-

5-Hydroxytryptamine (5-HT).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium and reagents.

-

384-well plates.

Procedure:

-

Seed the HEK293 cells in 384-well plates and culture overnight.

-

Pre-incubate the cells with various concentrations of this compound hydrochloride for 15-30 minutes at 37°C.

-

Add 5-HT at a concentration that produces approximately 80% of its maximal inhibitory effect (EC80) on forskolin-stimulated cAMP levels.

-

Immediately add forskolin to stimulate adenylyl cyclase (e.g., at a final concentration of 1-10 µM).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Construct concentration-response curves for this compound hydrochloride and determine its IC50 value.

-

The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation.

In Vivo Microdialysis

This protocol provides a representative method for investigating the effect of this compound hydrochloride on extracellular serotonin levels in the brain of freely moving animals.[3]

Objective: To measure the effect of systemic administration of this compound hydrochloride on extracellular 5-HT levels in the frontal cortex of a rat.

Materials:

-

Adult male Sprague-Dawley rats.

-

This compound hydrochloride.

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane).

-

Guide cannula.

-

Stereotaxic apparatus.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

HPLC system with electrochemical detection.

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the frontal cortex. Secure the cannula with dental cement. Allow the animal to recover for at least one week.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period of at least 2 hours, collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of extracellular 5-HT.

-

Drug Administration: Administer this compound hydrochloride (e.g., via intraperitoneal injection) at the desired dose.

-

Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

-

Sample Analysis: Analyze the 5-HT concentration in the dialysate samples using an HPLC system with electrochemical detection.

-

Data Analysis: Express the 5-HT levels as a percentage of the mean baseline concentration and analyze the data for statistically significant changes over time.

Conclusion

This compound hydrochloride is a highly potent and selective 5-HT1B/1D receptor antagonist that has proven to be an invaluable tool for pharmacological research. Its well-characterized binding profile and functional activity make it an ideal compound for investigating the roles of these receptors in the central nervous system and periphery. The detailed experimental protocols provided in this guide offer a starting point for researchers wishing to utilize this compound hydrochloride in their studies. Further investigation into the therapeutic potential of targeting 5-HT1B/1D receptors with compounds like this compound is warranted.

References

- 1. Effects of the 5-HT1D receptor antagonist this compound on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on GR127935 Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR127935 is a potent and selective antagonist of the 5-HT₁B and 5-HT₁D serotonin (B10506) receptors.[1] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of these receptors. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound, including its receptor binding profile, functional activity, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts targeting the serotonergic system.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT₁B and 5-HT₁D receptor subtypes, in particular, have been implicated in the pathophysiology of migraine, depression, and other neuropsychiatric disorders. This compound has emerged as a key research compound due to its high potency and selectivity as an antagonist for these receptors, possessing nanomolar affinity at human 5-HT₁D receptors.[1] This guide synthesizes the core pharmacological data on this compound and provides detailed methodologies for its study.

Receptor Binding Affinity

This compound exhibits high affinity for both 5-HT₁B and 5-HT₁D receptors. Its selectivity is a key feature, with significantly lower affinity for other 5-HT receptor subtypes and non-serotonergic receptors.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor Subtype | Species | pKi | Reference |

| 5-HT₁B | Rat | 8.5 | [2] |

| 5-HT₁D | Guinea Pig | 8.5 | [2] |

| 5-HT₂A | - | 7.4 | [3][4] |

Note: A higher pKi value indicates a higher binding affinity.

Functional Activity

As a potent antagonist, this compound effectively blocks the functional responses mediated by 5-HT₁B and 5-HT₁D receptors. This has been demonstrated in a variety of in vitro and in vivo models.

Table 2: Functional Antagonist Potency of this compound

| Assay | Receptor Subtype | Species/Cell Line | Antagonist Potency (Kₑ) | Reference |

| Inhibition of forskolin-induced cAMP formation | Human 5-HT₁Dβ | CHO-K1 cells | 1.3 nM | [5] |

| Antagonism of sumatriptan-induced contraction | 5-HT₁-like | Canine coronary artery | - | |

| Antagonism of sumatriptan-induced contraction | 5-HT₁D | Dog isolated basilar artery and saphenous vein | Insurmountable antagonism | [1] |

| Antagonism of 5-HT₁D receptor-mediated hypothermia | - | Guinea Pig | Potent and long-lasting | [1] |

| Antagonism of 5-HT₁D receptor-mediated rotational behavior | - | Guinea Pig | Potent and long-lasting | [1] |

Note: Kₑ (equilibrium dissociation constant) is a measure of the potency of an antagonist. A lower Kₑ value indicates higher potency.

Signaling Pathways

The 5-HT₁B and 5-HT₁D receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this signaling cascade.

Caption: 5-HT1B/1D Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of this compound for 5-HT₁B/₁D receptors.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-carboxamidotryptamine), and a range of concentrations of unlabeled this compound. Incubate at a specific temperature for a time sufficient to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membranes.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay (General Protocol)

This protocol describes a general method to assess the antagonist activity of this compound at 5-HT₁B/₁D receptors by measuring its effect on cAMP levels.

Caption: General workflow for a functional cAMP assay.

Methodology:

-

Cell Culture: Culture a cell line stably expressing the 5-HT₁B or 5-HT₁D receptor.

-

Pre-incubation: Seed the cells in a multi-well plate and pre-incubate them with various concentrations of this compound.

-

Stimulation: Add a known concentration of a 5-HT agonist to stimulate the receptors. To amplify the signal from these Gαi-coupled receptors, adenylyl cyclase is often stimulated with forskolin. The agonist will inhibit this stimulated cAMP production.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.

-

Data Analysis: Construct dose-response curves for the 5-HT agonist in the presence of different concentrations of this compound. The antagonist potency can be quantified by determining the equilibrium dissociation constant (Kₑ) or the pA₂ value from a Schild plot analysis.

Conclusion

This compound is an indispensable tool for the pharmacological investigation of 5-HT₁B and 5-HT₁D receptors. Its high potency and selectivity have been instrumental in defining the roles of these receptors in health and disease. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of targeting the serotonergic system.

References

- 1. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GR 127935 and (+)-WAY 100135 do not affect TFMPP-induced inhibition of 5-HT synthesis in the midbrain and hippocampus of Wistar-Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of this compound, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Effects of 5-HT1B/1D Antagonists: A Technical Guide to GR127935

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the central nervous system (CNS) effects of 5-HT1B/1D receptor antagonists, with a primary focus on the prototypical compound GR127935. The 5-HT1B and 5-HT1D receptors, members of the serotonin (B10506) receptor family, are pivotal in regulating neurotransmitter release and neuronal excitability. Their antagonists are being investigated for a range of therapeutic applications, including depression and cognitive disorders. This document synthesizes the current understanding of the mechanism of action, pharmacological properties, and in vivo effects of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The 5-HT1B/1D Receptors in the CNS

The serotonin 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) predominantly coupled to inhibitory Gi/o proteins.[1][2] In the central nervous system, they function as both autoreceptors and heteroreceptors. As autoreceptors, they are located on presynaptic serotonergic terminals and inhibit the release of serotonin. As heteroreceptors, they are found on non-serotonergic neurons and modulate the release of other neurotransmitters such as acetylcholine, glutamate, and GABA.[3] This dual role positions them as critical regulators of neuronal communication and makes them attractive targets for therapeutic intervention.

This compound is a potent and selective antagonist at 5-HT1B and 5-HT1D receptors, exhibiting nanomolar affinity for the 5-HT1D subtype.[4] Its ability to block the inhibitory effects of serotonin at these receptors has made it an invaluable tool for elucidating their physiological and pathological roles in the CNS.

Quantitative Pharmacological Data

The following table summarizes the binding affinities and functional potencies of this compound at various serotonin receptor subtypes. This data is essential for understanding its selectivity and mechanism of action.

| Receptor Subtype | Ligand | Species | Assay Type | Parameter | Value (nM) | Reference |

| 5-HT1B | This compound | Human | Radioligand Binding | Ki | ND | |

| 5-HT1D | This compound | Human | Radioligand Binding | Ki | ND | [4] |

| 5-HT2A | This compound | ND | Radioligand Binding | pKi | 7.4 | [5] |

| 5-HT1D beta | This compound | Human | Functional Antagonism | KB | 1.3 | ND |

| 5-HT1D (general) | This compound | ND | Functional Assay | ND | ND | ND |

ND: Not determined from the available search results.

Signaling Pathways of 5-HT1B/1D Receptors

Activation of 5-HT1B and 5-HT1D receptors initiates a cascade of intracellular events, primarily through the Gi/o signaling pathway. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[1] However, these receptors can also signal through other pathways, including the modulation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[6] The differential coupling to various Gαi subtypes (Gαi1, Gαi2, Gαi3) can lead to distinct downstream effects.[7]

Below are Graphviz diagrams illustrating the key signaling pathways associated with 5-HT1B/1D receptor activation and the workflow for a typical in vivo microdialysis experiment.

Canonical Gi/o Signaling Pathway

Caption: Canonical 5-HT1B/1D receptor Gi/o signaling pathway.

ERK Signaling Pathway Modulation

References

- 1. researchgate.net [researchgate.net]

- 2. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of 5-HT(1A) and 5-HT(1B) receptor systems by phospholipid signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

GR127935: A Technical Guide to its Role in Modulating Serotonin Release in the Brain

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of GR127935, a potent and selective 5-HT1B/1D receptor antagonist. It details the compound's mechanism of action in modulating cerebral serotonin (B10506) (5-HT) release, supported by quantitative data from key preclinical studies. This document outlines detailed experimental protocols for in vivo microdialysis, radioligand binding assays, and in vivo electrophysiology, which are fundamental to investigating the neuropharmacological profile of this compound. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved. The objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound as a critical tool for exploring the serotonergic system and its therapeutic potential.

Introduction

This compound, chemically known as N-[methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl) [1,1-biphenyl]-4-carboxamide, is a highly selective antagonist of the 5-HT1B and 5-HT1D receptors.[1][2] These receptors primarily function as terminal autoreceptors on serotonergic neurons, creating a negative feedback loop that regulates the release of serotonin. By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increase in extracellular serotonin levels in various brain regions.[3][4] This property makes this compound an invaluable pharmacological tool for investigating the physiological roles of the 5-HT1B/1D receptors and the consequences of enhanced serotonergic neurotransmission.[2] This guide synthesizes the current knowledge on this compound, focusing on its mechanism, quantitative effects, and the experimental methodologies used for its characterization.

Mechanism of Action: Disinhibition of Serotonin Release

The primary mechanism by which this compound modulates serotonin release is through the antagonism of presynaptic 5-HT1B and 5-HT1D autoreceptors.

-